Ethyl 3-hydroxyoctanoate
CAS No.: 7367-90-0
Cat. No.: VC3765716
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7367-90-0 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | ethyl 3-hydroxyoctanoate |
| Standard InChI | InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | VGWUJHSTGYCXQQ-UHFFFAOYSA-N |
| SMILES | CCCCCC(CC(=O)OCC)O |
| Canonical SMILES | CCCCCC(CC(=O)OCC)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Ethyl 3-hydroxyoctanoate has the molecular formula C₁₀H₂₀O₃. The structure consists of an eight-carbon chain (octanoic acid backbone) with a hydroxyl group (-OH) at the third carbon position and an ethyl ester group at the carboxylic end of the molecule . The presence of the hydroxyl group introduces chirality at the third carbon atom, leading to the existence of enantiomeric forms of the compound.
Biochemical Significance
Metabolic Context
As a fatty alcohol derivative, ethyl 3-hydroxyoctanoate may play roles in lipid metabolism and related biochemical pathways. The compound's structure suggests potential involvement in fatty acid oxidation and esterification processes, though specific metabolic roles require further research elucidation .
Enzymatic Interactions
The structure of ethyl 3-hydroxyoctanoate makes it a potential substrate for various enzymes, including:
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Esterases that can catalyze the hydrolysis of the ester bond
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Dehydrogenases that may act on the hydroxyl group
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Transferases that could facilitate the transfer of the molecule or parts of it to other compounds
These enzymatic interactions form the basis for the compound's metabolism and biotransformation in biological systems.
Analytical Characterization
Spectral Analysis
Spectroscopic techniques provide valuable tools for the identification and characterization of ethyl 3-hydroxyoctanoate. While direct spectral data for ethyl 3-hydroxyoctanoate itself is limited in the available sources, related compounds can provide insight into expected spectral patterns.
For instance, derivatives like ethyl 3-hydroxyoctanoate O-[glucosyl-(1->6)-glucoside] have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization . Such analyses provide fingerprint patterns useful for identification purposes.
Chromatographic Behavior
The compound can be analyzed using various chromatographic techniques:
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Gas Chromatography (GC) for volatile derivatives
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High-Performance Liquid Chromatography (HPLC) for the native compound
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Thin-Layer Chromatography (TLC) for preliminary analytical work
When analyzed by GC-MS, the compound and its derivatives yield characteristic fragmentation patterns that can be used for identification and quantification purposes .
Related Compounds and Derivatives
Structural Analogues
Ethyl 3-hydroxyoctanoate is part of a family of related compounds that share similar structural features but differ in chain length or functional group positioning. These include:
| Compound | Difference from Ethyl 3-hydroxyoctanoate |
|---|---|
| Ethyl 3-hydroxybutanoate | Shorter carbon chain (C4) |
| Ethyl 3-hydroxyhexanoate | Shorter carbon chain (C6) |
| Ethyl 3-hydroxydecanoate | Longer carbon chain (C10) |
| Methyl 3-hydroxyoctanoate | Different alcohol (methanol) in ester group |
Glycosylated Derivatives
More complex derivatives of the compound exist, such as ethyl 3-hydroxyoctanoate O-[glucosyl-(1->6)-glucoside], which combines the base structure with sugar moieties. This glycosylated derivative has been characterized by spectroscopic methods, including GC-MS with derivatization .
The molecular formula of this derivative is C₂₈H₅₆O₁₃Si₂ (after TMS derivatization), with a monoisotopic mass of 656.326 Da . Such glycosylated forms may have distinct biochemical properties and functions compared to the parent compound.
Analytical Methods and Detection
Spectroscopic Identification
The identification of ethyl 3-hydroxyoctanoate and its derivatives can be achieved through various spectroscopic techniques:
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Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns
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Nuclear Magnetic Resonance (NMR): Offers insights into structural configuration
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Infrared Spectroscopy (IR): Reveals functional group characteristics
For example, in GC-MS analysis of the glycosylated derivative, characteristic mass fragments can be observed that reflect the structural components of the molecule .
Chromatographic Techniques
The following table summarizes key chromatographic approaches for analyzing ethyl 3-hydroxyoctanoate:
| Technique | Application | Key Parameters |
|---|---|---|
| GC-MS | Identification and quantification | Column type, temperature program, ionization energy (70 eV) |
| HPLC | Separation and purification | Mobile phase composition, detection wavelength |
| TLC | Preliminary analysis | Solvent system, visualization reagent |
The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation.
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